Nizofenone

Vue d'ensemble

Description

La nizofénone est un médicament neuroprotecteur connu pour sa capacité à protéger les neurones de la mort après une anoxie cérébrale, qui est l'interruption de l'apport d'oxygène au cerveau. Ce composé a montré un potentiel dans le traitement des affections neurologiques aiguës telles que les accidents vasculaires cérébraux .

Méthodes De Préparation

La nizofénone est synthétisée à partir de 2-bromo (ou chloro)-5-nitrobenzoate et de 2-(N,N-diéthyl)méthylimidazole comme matières premières. La voie de synthèse implique une substitution, une hydrolyse, une acylation et une réaction de Friedel-Crafts . Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des étapes similaires pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

La nizofénone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

La nizofénone a été largement étudiée pour ses propriétés neuroprotectrices. Elle s'est révélée prometteuse dans :

Chimie : Utilisé comme composé modèle dans diverses réactions chimiques et études.

Biologie : Étudié pour ses effets sur les cellules neuronales et la fonction cérébrale.

Médecine : Traitement potentiel des affections neurologiques aiguës telles que les accidents vasculaires cérébraux et l'ischémie cérébrale

Industrie : Utilisé dans le développement de médicaments neuroprotecteurs et la recherche connexe.

5. Mécanisme d'Action

La nizofénone exerce ses effets en protégeant les neurones de la mort après une anoxie cérébrale. Elle supprime la libération de glutamate et l'accumulation de lactate, qui sont des facteurs critiques dans les dommages neuronaux lors d'une privation d'oxygène . Les cibles moléculaires et les voies impliquées comprennent l'inhibition du stress oxydatif et la stabilisation du métabolisme énergétique cellulaire.

Applications De Recherche Scientifique

Nizofenone has been extensively studied for its neuroprotective properties. It has shown promise in:

Chemistry: Used as a model compound in various chemical reactions and studies.

Biology: Investigated for its effects on neuronal cells and brain function.

Medicine: Potential treatment for acute neurological conditions such as stroke and cerebral ischemia

Industry: Used in the development of neuroprotective drugs and related research.

Mécanisme D'action

Nizofenone exerts its effects by protecting neurons from death following cerebral anoxia. It suppresses glutamate release and lactate accumulation, which are critical factors in neuronal damage during oxygen deprivation . The molecular targets and pathways involved include the inhibition of oxidative stress and the stabilization of cellular energy metabolism.

Comparaison Avec Des Composés Similaires

La nizofénone appartient à la classe des composés organiques connus sous le nom de benzophénones. Des composés similaires comprennent :

Flavonoïdes : Connus pour leurs propriétés antioxydantes.

Phénylpropanoides : Connus pour leurs propriétés anti-inflammatoires.

Coumarines : Connus pour leurs propriétés anticoagulantes.

La nizofénone est unique en raison de ses effets neuroprotecteurs spécifiques et de sa capacité à protéger les neurones de la mort après une anoxie cérébrale .

Activité Biologique

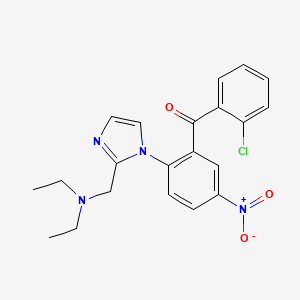

Nizofenone, chemically known as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate, is a compound primarily investigated for its neuroprotective properties. This article reviews its biological activity, focusing on its mechanisms, clinical evaluations, and relevant case studies.

This compound exhibits neuroprotective effects primarily through the inhibition of glutamate release and the reduction of lactate accumulation during ischemic events. Research indicates that this compound significantly reduces neuronal cell death in the hippocampus following ischemic episodes. In a study involving rats subjected to four-vessel occlusion, this compound administration (10 mg/kg intraperitoneally) completely inhibited the ischemic increase in glutamate levels and the post-ischemic rise in lactate levels, suggesting its potential role in mitigating excitotoxicity and metabolic disturbances associated with ischemia .

Delayed Ischemic Neurological Deficits

A double-blind clinical trial evaluated the efficacy of this compound in patients suffering from delayed ischemic neurological deficits following subarachnoid hemorrhage (SAH). The trial involved 100 patients, with 42 receiving this compound and 48 receiving a placebo. Results showed that although this compound did not prevent vasospasm—an important complication associated with SAH—it did improve outcomes in patients who received adequate drug coverage around the time of vasospasm onset. Specifically, those with sufficient coverage exhibited significantly better neurological outcomes compared to the placebo group (p < 0.05) .

Case Study Summary

Research Findings

The biological activity of this compound has been further elucidated through various experimental models and clinical trials:

- Neuroprotection : this compound's ability to inhibit glutamate release during ischemia is a critical factor in its neuroprotective effects. This mechanism helps prevent excitotoxicity, which is a major contributor to neuronal damage during ischemic events .

- Clinical Efficacy : In clinical settings, this compound has shown promise for improving neurological outcomes when administered promptly following SAH. The timing of administration appears to be crucial for its effectiveness .

- Safety Profile : Clinical evaluations have not reported significant adverse effects associated with this compound, making it a potentially safe option for patients at risk of delayed ischemic neurological deficits .

Propriétés

IUPAC Name |

(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGBZLHGOVJDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54533-86-7 (fumarate), 54533-86-7 (unspecified maleate) | |

| Record name | Nizofenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401014745 | |

| Record name | Nizofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54533-85-6 | |

| Record name | Nizofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nizofenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nizofenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nizofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIZOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.